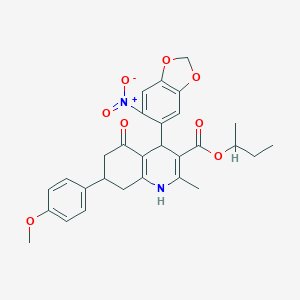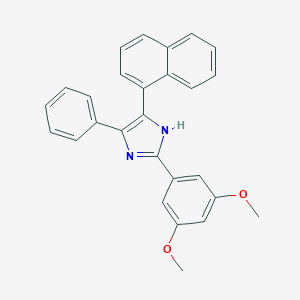
2-(dimethylsulfamoylamino)-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylsulfamoylamino)-9H-fluorene is a member of fluorenes.
Scientific Research Applications
Fluorescence Sensing Applications
Fluorescent Sensing for Cations and Anions
4,4-(9,9-dimethyl-9H-fluorene-2,7-diyl) dibenzoic acid, a fluorene derivative, has been used in lanthanide coordination compounds for efficient, high selectivity fluorescent sensing of various cations and anions. These compounds demonstrated superior properties compared to other probes, with high selectivity and a lower detection limit for ions such as Fe3+, Al3+, and Cr3+ (Li et al., 2020).
Fluorescence Probes for Femtosecond Solvation Dynamics
N-substituted 2-amino-9,9-dialkylfluorenes, synthesized from 2-halo-9,9-dialkylfluorenes, show promise as fluorescence probes. These compounds are particularly useful for studying femtosecond solvation dynamics, providing insights into ultrafast processes in chemical and biological systems (Saroja et al., 2004).
Luminescent Material Development
- Luminescent Material for OLEDs: The synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an important intermediate for OLED materials, has been achieved using fluorene. This material shows good potential for use in organic light-emitting diodes, highlighting the versatility of fluorene derivatives in electronic applications (Bai Xue-feng, 2013).
Sensor and Logic Gate Applications
- Ratiometric pH Sensor and Computing Switch: A fluorene derivative, specifically 2,7-Bis(4-dimethylaminophenyl)-9-(cycloheptatrienylidene)fluorene, has been synthesized and used as a fluorescent sensor for pH and pyridinium halide. It integrates with an NOR logic gate, demonstrating potential for advanced sensor and computing applications (Wang et al., 2005).
Chemical Synthesis and Reactions
Synthesis of Organic Compounds
The synthesis of new fluorene compounds for selective sensing of picric acid, Fe3+, and L-arginine has been achieved. These compounds, developed through a series of chemical reactions starting with fluorene, demonstrate the adaptability of fluorene derivatives in chemical synthesis (Han et al., 2020).
Photoisomerization for Molecular Actuators
Amino-substituted dibenzofulvene rotors, derivatives of fluorene, exhibit E/Z photoisomerization. Protonation significantly increases their photoisomerization quantum yields, indicating their potential use in light-powered molecular actuators and switches (Jayasundara et al., 2017).
Properties
Molecular Formula |
C15H16N2O2S |
|---|---|
Molecular Weight |
288.4g/mol |
IUPAC Name |
2-(dimethylsulfamoylamino)-9H-fluorene |
InChI |
InChI=1S/C15H16N2O2S/c1-17(2)20(18,19)16-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10,16H,9H2,1-2H3 |
InChI Key |
CDAYLDNAWVABDZ-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(1H-indol-3-ylmethylene)-5-(2-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388904.png)

![(4Z,8E)-N-(2,4-dichlorophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B388906.png)
![Butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B388909.png)

![ethyl 5-(2-methoxyphenyl)-3-oxo-7-phenyl-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388912.png)
![4-(2-Methoxyphenyl)-8,9-bis(4-methylphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B388914.png)
![2-[(1E)-3,4-dihydronaphthalen-1(2H)-ylideneamino]-1H-isoindole-1,3(2H)-dione](/img/structure/B388916.png)

![4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid](/img/structure/B388919.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388921.png)


![ethyl (2E)-2-(5-chloro-2-methoxybenzylidene)-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388926.png)
